![molecular formula C8H11NO4S B2535083 (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid CAS No. 685861-79-4](/img/structure/B2535083.png)
(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid” is a unique chemical compound with the empirical formula C8H11NO4S . It has a molecular weight of 217.24 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCCCN1C(=O)SC(CC(O)=O)C1=O
. The InChI is 1S/C8H11NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h5H,2-4H2,1H3,(H,10,11)
. These strings provide a way to represent the molecule’s structure using ASCII strings. Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.24 . Other physical and chemical properties such as boiling point, melting point, etc., are not provided in the available resources.Scientific Research Applications
- Researchers have explored the potential of thiazolidine-2,4-dione derivatives as anticancer agents. For instance, novel fluorinated pyrazolo [3,4-d]pyrimidines containing a 1,3,4-thiadiazole heterocyclic ring have been synthesized and evaluated for their anticancer activity .
- Thiazolidine-2,4-dione derivatives have shown promise as antimicrobial agents. Their structural features make them interesting candidates for combating bacterial and fungal infections .
- Thiazolidine-2,4-dione serves as a versatile building block in organic synthesis. Its reactivity allows for the creation of diverse heterocyclic compounds, making it valuable in medicinal chemistry and material science .
Anticancer Properties
Antimicrobial Activity
Synthetic Applications
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h5H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOYFTUBCQWIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(SC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.